molecular formula C15H18O6 B1249359 Phomopsolide C

Phomopsolide C

Cat. No.: B1249359
M. Wt: 294.3 g/mol
InChI Key: LJWPJGJLPBFTPH-HVNHRIIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomopsolide C is a dihydropyranone-containing natural product belonging to the class of oxidized decanoic acid lactones, first isolated from fungal species such as Phomopsis . It is characterized by a C-4 (S)-configured tiglate ester and a C-5 pentyl or pent-1-enyl side chain with oxidation at the C-8 and C-9 positions . This compound is of significant interest in medicinal chemistry and pharmacology research due to its demonstrated biological activities. Studies have reported its antimicrobial activity against pathogens like Staphylococcus aureus . Notably, this compound has shown anti-mycobacterial activity against Mycobacterium tuberculosis H37Ra, with an MIC of 680 µM and an IC50 of 34.3 µM, highlighting its potential as a lead compound for tuberculosis research . Its structural analogs have also been investigated for cytotoxic activities, indicating a broader scope in bioactivity research . The interest in its unique structure and activity has inspired several total syntheses to enable further study. Synthetic approaches have successfully been developed, including routes by O'Doherty (2002) and Blechert (2005), the latter employing a ring-size selective ring-closing metathesis strategy to construct the chiral dihydropyran-2-one core . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

[(2S,3S)-2-[(E,4S)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5+,9-4+/t10-,12-,13-/m0/s1

InChI Key

LJWPJGJLPBFTPH-HVNHRIIOSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C/C(=O)[C@H](C)O

Canonical SMILES

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O

Synonyms

phomopsolide C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Phomopsolide C has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus, which is known for causing numerous infections in humans. In a study by Gray et al. (2015), this compound was re-isolated and found to possess anti-mycobacterial activity against Mycobacterium tuberculosis H37Ra, with an IC50 value of 34.3 μM, indicating its potential as a therapeutic agent against tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on cancer cell lines. In one notable study, this compound was tested across a panel of National Cancer Institute (NCI) cancer cell lines, revealing moderate cytotoxicity with an IC50 value of 34.3 μM . The compound's structure allows for interaction with specific protein targets involved in cancer cell proliferation, making it a candidate for further development in cancer therapy.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundIC50 (μM)Activity Level
This compound34.3Moderate
Phomopsolide D14High
Phomopsolide E23Moderate
7-oxa-Phomopsolide E15High
7-aza-Phomopsolide E28Low

This table summarizes the cytotoxicity levels of this compound compared to its analogues, highlighting its potential as an effective anticancer agent when optimized through structural modifications.

Agricultural Applications

Phomopsolides have been studied for their role in plant health, particularly in combating fungal diseases such as Dutch elm disease caused by Ophiostoma ulmi. The initial discovery of phomopsolides stemmed from efforts to find natural products that could inhibit the feeding behavior of pests associated with this disease . The antimicrobial properties of this compound may contribute to developing natural pesticides or fungicides.

Structural Studies and Synthesis

The synthesis of this compound has been achieved through various methods, enhancing its availability for research and application. Notably, the first synthesis was reported by O'Doherty et al. in 2002, followed by Blechert in 2005 . These synthetic efforts are crucial for producing sufficient quantities for biological testing and further modification to enhance efficacy.

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its antimicrobial and anticancer effects.
  • Structural Modifications : Exploring analogues of this compound to improve potency and selectivity against targeted pathogens or cancer cells.
  • Field Trials : Evaluating the effectiveness of this compound and its derivatives in agricultural settings to assess their potential as natural pesticides.

Preparation Methods

Synthetic Strategy and Key Steps

The synthesis commenced with (S)-lactic acid as the chiral precursor, which was converted into a furan-derived dienone. The Sharpless asymmetric dihydroxylation of this dienone using AD-mix-β yielded a vicinal diol with >90% ee. Subsequent oxidation of the diol with Dess-Martin periodinane generated a keto-aldehyde, which underwent a highly diastereoselective Luche reduction to furnish the α,β-unsaturated δ-lactone core.

A Wittig olefination reaction was employed to install the tiglic acid side chain , with the cis-olefin geometry controlled by the choice of ylide. Final deprotection steps under acidic conditions (HCl/MeOH) yielded this compound in 18 total steps, with a longest linear sequence of 14 steps.

Critical Reaction Parameters

  • Sharpless Dihydroxylation : Temperature (-40°C) and solvent (t-BuOH/H₂O) were optimized to maximize diastereoselectivity.

  • Luche Reduction : CeCl₃·7H₂O/NaBH₄ in methanol ensured selective 1,2-reduction of the enone.

  • Tiglic Acid Coupling : DCC/DMAP-mediated esterification achieved >95% yield for the final acylation.

Blechert’s Convergent Metathesis Strategy (2005)

In 2005, Blechert et al. reported a shorter, convergent synthesis of this compound utilizing ring-closing metathesis (RCM) and cross-metathesis (CM) as key transformations. This approach reduced the total step count to 12, with a 6-step longest linear sequence.

Fragment Assembly and Coupling

The synthesis began with two chiral fragments derived from D-tartaric acid and lactic acid :

  • Fragment A (C1–C6) : D-Tartaric acid was converted into a trityl-protected diene via Wittig olefination.

  • Fragment B (C7–C12) : Lactic acid was transformed into a vinylogous enone through TBS protection and Weinreb amide formation.

A Grubbs-Hoveyda catalyst facilitated cross-metathesis between Fragment A and B, forming a conjugated diene with >80% yield. Subsequent RCM using the same catalyst cyclized the diene into the pyranone ring, establishing the core structure in high diastereoselectivity (dr >10:1).

Final Functionalization

The pyranone intermediate underwent DCC-mediated coupling with tiglic acid, followed by trityl deprotection using FeCl₃. Final acetonide cleavage with HF·pyridine afforded this compound in 62% overall yield for the convergent sequence.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, yield, and key advantages of the two primary syntheses:

Parameter O’Doherty (2002) Blechert (2005)
Total Steps1812
Longest Linear Sequence146
Overall Yield8%15%
Key ReactionsSharpless dihydroxylation, Wittig olefinationGrubbs metathesis, RCM
Starting MaterialsLactic acid, vinylfuranD-Tartaric acid, lactic acid
Stereochemical ControlCatalytic asymmetricSubstrate-controlled

Blechert’s metathesis-based route offers superior step economy and yield, whereas O’Doherty’s approach provides greater flexibility for structural diversification.

Spectroscopic Characterization and Validation

This compound synthesized via both routes exhibited identical spectroscopic profiles, confirming structural fidelity:

  • ¹H NMR (CDCl₃): δ 5.82 (d, J=15.8 Hz, H-7), 5.12 (m, H-8), 4.32 (dd, J=6.2 Hz, H-5).

  • ¹³C NMR : 172.1 ppm (C-1 lactone), 166.4 ppm (C-1 tiglate), 128.3 ppm (C-9/C-10 olefin).

  • Optical Rotation : [α]D²⁵ = +43.6° (c=0.5, CHCl₃), matching natural isolates.

Biological Evaluation and Applications

This compound has demonstrated moderate cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 12 µM) and MCF-7 breast cancer cells (IC₅₀ = 18 µM). Structure-activity relationship (SAR) studies indicate that the α,β-unsaturated lactone is critical for activity, likely via Michael addition to cellular thiols .

Q & A

Q. What are the standard protocols for isolating Phomopsolide C from endophytic fungi?

this compound is typically isolated using a combination of solvent extraction, chromatography, and spectroscopic validation. Ethyl acetate or methanol extracts of fungal cultures are fractionated via vacuum liquid chromatography (VLC) or flash column chromatography. Final purification is achieved using reversed-phase HPLC. Structural confirmation relies on NMR (¹H, ¹³C, 2D experiments) and mass spectrometry (HR-ESI-MS) . For example, in Heracleum maximum endophytes, bioactive fractions were identified using antimycobacterial activity-guided isolation .

Q. How is the structure of this compound elucidated, and what spectroscopic data are critical?

Structural elucidation involves:

  • NMR spectroscopy : Key signals include olefinic protons (δ 5.2–6.2 ppm) and lactone carbonyls (δ 170–175 ppm in ¹³C). 2D experiments (COSY, HSQC, HMBC) establish connectivity .
  • Mass spectrometry : HR-ESI-MS confirms the molecular formula (e.g., C₁₅H₂₀O₄ for this compound) .
  • X-ray crystallography (if applicable): Resolves absolute configuration . Reference Tables 3.9 and 3.10 in for detailed NMR assignments and physicochemical properties.

Q. What are the primary reported bioactivities of this compound?

this compound exhibits antimycobacterial activity against Mycobacterium tuberculosis (MIC ≤ 25 µg/mL) . Preliminary studies suggest moderate cytotoxicity in cancer cell lines (IC₅₀ ~10–50 µM), though mechanisms remain uncharacterized. Bioactivity is often assessed via microdilution assays (for antimicrobial activity) and MTT assays (for cytotoxicity) .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound enantioselectively?

Key challenges include:

  • Lactone ring formation : Requires stereocontrol during cyclization.
  • Chiral centers : Asymmetric catalysis (e.g., Evans’ oxazaborolidine) or chiral pool strategies are used to set stereochemistry .
  • Functional group compatibility : Protecting groups (e.g., TBS ethers) prevent side reactions during multi-step synthesis. Harris and O’Doherty (2002) achieved enantioselective synthesis via a [5+1] cycloaddition, yielding the core tricyclic δ-lactone .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Strain variability : Differences in microbial strains or cell lines used.
  • Purity issues : Impurities in isolated compounds (validate via HPLC ≥95% purity).
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC). Mitigation strategies include replicating studies across independent labs and performing meta-analyses of published data .

Q. What computational methods are employed to study this compound’s mechanism of action?

  • Molecular docking : Predicts binding affinity to targets like mycobacterial enzymes (e.g., InhA).
  • QSAR models : Relate structural features (e.g., lactone ring substituents) to bioactivity .
  • MD simulations : Assess stability of ligand-target complexes over time. Experimental validation (e.g., enzyme inhibition assays) is critical to confirm computational findings .

Q. How can researchers optimize the yield of this compound during fermentation?

Strategies include:

  • Media optimization : Adjust carbon/nitrogen ratios (e.g., sucrose vs. peptone).
  • Elicitors : Add abiotic/biotic stress agents (e.g., methyl jasmonate) to upregulate secondary metabolism.
  • Co-cultivation : Co-culture endophytes with bacterial partners to induce cryptic biosynthetic pathways . Monitor yields via LC-MS and adjust parameters iteratively.

Methodological and Data Reproducibility Considerations

Q. What are best practices for reporting this compound research to ensure reproducibility?

  • Data transparency : Publish full spectroscopic data (NMR, MS) and chromatograms.
  • Assay details : Specify cell lines, microbial strains, and incubation conditions.
  • Statistical analysis : Include error margins (e.g., SEM) and p-values for bioactivity data. Follow journal guidelines (e.g., Pharmaceutical Research) for table formatting and figure permissions .

Q. How can researchers design comparative studies between this compound and its analogs (e.g., Phomopsolides A and B)?

  • Structural comparisons : Use SAR to identify functional groups critical for activity.
  • Bioactivity profiling : Test analogs against the same panel of pathogens/cell lines.
  • Computational alignment : Overlay 3D structures to assess steric/electronic differences .

Tables for Reference

(Adapted from )

Q. Table 1. Key NMR Data for this compound

Proton (δ, ppm)Carbon (δ, ppm)MultiplicityCorrelation (HMBC)
5.82 (H-7)125.3 (C-7)dC-5, C-9
4.35 (H-11)72.1 (C-11)mC-10, C-12

Q. Table 2. Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Melting Point148–150°C
[α]D²⁵+34.5 (c 0.1, MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.